4-(4-Bromo-2,6-difluorophenyl)butanal

Description

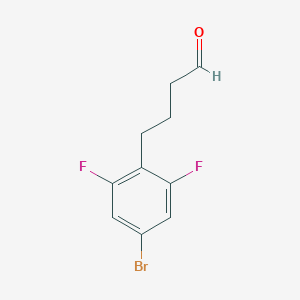

4-(4-Bromo-2,6-difluorophenyl)butanal is a halogenated aromatic aldehyde with a bromo and two fluorine substituents on the phenyl ring, coupled with a four-carbon aldehyde chain. This structure confers unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis. Instead, structurally related compounds sharing the 4-bromo-2,6-difluorophenyl core with varying functional groups (e.g., amines, boronic acids, ethers) are analyzed to infer properties and applications.

Properties

Molecular Formula |

C10H9BrF2O |

|---|---|

Molecular Weight |

263.08 g/mol |

IUPAC Name |

4-(4-bromo-2,6-difluorophenyl)butanal |

InChI |

InChI=1S/C10H9BrF2O/c11-7-5-9(12)8(10(13)6-7)3-1-2-4-14/h4-6H,1-3H2 |

InChI Key |

UDPYIUILCANCOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCCC=O)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2,6-difluorophenyl)butanal typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromo-2,6-difluorobenzene.

Formylation: The introduction of the butanal group can be achieved through a formylation reaction. One common method is the Vilsmeier-Haack reaction, where the aromatic compound is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Reaction Conditions: The reaction is usually carried out under anhydrous conditions at a controlled temperature to ensure the selective formation of the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 4-(4-Bromo-2,6-difluorophenyl)butanal can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

Oxidation: 4-(4-Bromo-2,6-difluorophenyl)butanoic acid.

Reduction: 4-(4-Bromo-2,6-difluorophenyl)butanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-(4-Bromo-2,6-difluorophenyl)butanal has been investigated for its potential in drug development, particularly as a precursor in synthesizing bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have shown promise in targeting specific receptors related to various diseases.

Case Study: Estrogen Receptor Modulation

Research indicates that compounds derived from this compound can selectively modulate estrogen receptors. A study demonstrated that certain derivatives could down-regulate estrogen receptor activity, which is crucial in the treatment of hormone-dependent cancers .

Material Science

Synthesis of Functional Materials

This compound can be utilized in the synthesis of functional materials, including polymers and coatings. Its fluorinated nature imparts unique properties such as increased hydrophobicity and chemical resistance.

Data Table: Properties of Fluorinated Compounds

| Compound | Property | Value |

|---|---|---|

| This compound | Boiling Point | Not specified |

| Fluorinated Polymer | Water Contact Angle | High (indicating hydrophobicity) |

| Coating Material | Chemical Resistance | Excellent |

Environmental Studies

Environmental Impact Assessment

The environmental behavior of this compound is an area of growing interest. Studies have focused on its degradation pathways and potential ecological effects when released into the environment.

Case Study: Biodegradation Analysis

A study assessed the biodegradation of this compound in aquatic environments. Results indicated that while the compound is persistent, certain microbial strains were capable of degrading it effectively under anaerobic conditions . This finding is critical for understanding its environmental impact and developing remediation strategies.

Mechanism of Action

The mechanism by which 4-(4-Bromo-2,6-difluorophenyl)butanal exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key parameters of compounds with the 4-bromo-2,6-difluorophenyl moiety:

*Molecular weight calculated from formula.

Physical and Chemical Properties

- Boiling Points : The carboxylic acid derivative () has a higher predicted boiling point (307.7°C) than the methoxy-containing anisole (), reflecting stronger intermolecular forces.

- LogP Values : The amide derivative () has a LogP of 5.7, indicating high lipophilicity, which influences bioavailability in drug design.

Market and Industrial Relevance

- (4-Bromo-2,6-difluorophenyl)boronic acid () has significant industrial demand, with global market analyses forecasting growth due to its role in synthesizing complex organic molecules.

- 4-Bromo-2,6-difluoroanisole () is priced at "面议" (negotiable), reflecting its niche application and custom synthesis requirements.

Research Findings and Limitations

- Synthetic Utility : The 4-bromo-2,6-difluorophenyl group enhances electrophilic substitution reactivity, while fluorine atoms improve metabolic stability in pharmaceuticals.

- Gaps in Data: Direct data on 4-(4-Bromo-2,6-difluorophenyl)butanal is absent; predictions rely on analogs.

Biological Activity

4-(4-Bromo-2,6-difluorophenyl)butanal is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of bromine and fluorine atoms, suggests possible interactions with biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrF2O. The presence of halogen atoms (bromine and fluorine) in its structure is known to enhance lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The halogen substituents can significantly influence the compound's reactivity and selectivity.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Binding : It may bind to target receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance:

- Antibacterial Effects : Compounds with bromine and fluorine substitutions have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) ranging from 10 to 50 mg/mL for various derivatives .

Anticancer Potential

The anticancer activity of structurally related compounds has been documented:

Research Findings

Recent studies have explored the synthesis and biological evaluation of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.